Diselenide, bis(3-chlorophenyl)
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Overview
Description
Diselenide, bis(3-chlorophenyl) is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 3-chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(3-chlorophenyl) typically involves the reaction of 3-chlorophenyl halides with elemental selenium in the presence of a reducing agent such as hydrazine hydrate. The reaction is carried out under atmospheric pressure with sodium hydroxide as a base . Another method involves the electrochemical oxidation of diselenide coupling, which is a green and efficient strategy for synthesizing organoselenium compounds .
Industrial Production Methods: Industrial production methods for diselenide, bis(3-chlorophenyl) are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Diselenide, bis(3-chlorophenyl) undergoes various chemical reactions, including:
Oxidation: Electrochemical oxidation is a common method used to activate diselenides for further reactions.
Reduction: Reduction reactions can convert diselenides into selenides or other selenium-containing compounds.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), visible blue light, and transition metal complexes are commonly used to promote oxidation reactions.
Reducing Agents: Hydrazine hydrate and sodium borohydride are typical reducing agents used in the synthesis and modification of diselenides.
Major Products: The major products formed from these reactions include various organoselenium compounds, such as selenides, selenoesters, and selenium-containing heterocycles .
Scientific Research Applications
Diselenide, bis(3-chlorophenyl) has several scientific research applications, including:
Medicinal Chemistry: It exhibits potential anticancer, antioxidant, and antimicrobial activities
Organic Synthesis: It serves as a catalyst in various organic transformations, including cyclization, addition, and oxidative functionalization reactions.
Materials Science: Its unique properties make it useful in the development of new materials with specific electronic and photophysical characteristics.
Mechanism of Action
The mechanism of action of diselenide, bis(3-chlorophenyl) involves its ability to modulate redox processes within biological systems. It can act as both an antioxidant and a prooxidant, depending on the cellular environment . The compound interacts with molecular targets such as glutathione peroxidase, influencing pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Diphenyl Diselenide: A well-studied diselenide with similar biological activities, including anticancer and antioxidant properties.
Selenocystine: A naturally occurring diselenide with strong antioxidant properties.
Bis(4-chlorophenyl) Disulfide: A sulfur analog that shares some chemical properties but differs in its biological activity and applications.
Uniqueness: Diselenide, bis(3-chlorophenyl) stands out due to its specific substitution pattern (3-chlorophenyl groups) and its unique redox-modulating properties, which make it a valuable compound in both medicinal chemistry and materials science .
Properties
CAS No. |
30389-55-0 |
---|---|
Molecular Formula |
C12H8Cl2Se2 |
Molecular Weight |
381.0 g/mol |
IUPAC Name |
1-chloro-3-[(3-chlorophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8Cl2Se2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChI Key |
VMRHVXACNGRTML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Se][Se]C2=CC=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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